molecular formula C25H26FN3O4 B12142043 1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12142043
M. Wt: 451.5 g/mol
InChI Key: YJMVKGFPZVRVRD-MRCUWXFGSA-N
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Description

1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a spiro[indole-pyrrole] core, which is known for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, including the formation of the spiro[indole-pyrrole] core and subsequent functionalization. Common synthetic routes may include:

    Formation of the spiro core: This step often involves cyclization reactions, where indole and pyrrole derivatives are combined under specific conditions to form the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used in peptide synthesis and other coupling reactions.

    3-(Dimethylamino)-1-propylamine: Utilized in the synthesis of various pharmacologically active compounds.

Uniqueness

1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its spiro[indole-pyrrole] core, which imparts unique structural and functional properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H26FN3O4

Molecular Weight

451.5 g/mol

IUPAC Name

(4'E)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-[(4-fluorophenyl)-hydroxymethylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H26FN3O4/c1-4-28-19-9-6-5-8-18(19)25(24(28)33)20(21(30)16-10-12-17(26)13-11-16)22(31)23(32)29(25)15-7-14-27(2)3/h5-6,8-13,30H,4,7,14-15H2,1-3H3/b21-20-

InChI Key

YJMVKGFPZVRVRD-MRCUWXFGSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C(=O)N3CCCN(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCCN(C)C

Origin of Product

United States

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